2,2-Dibromo-2-cyanoacetamide
Overview
Description
2,2-Dibromo-2-cyanoacetamide: is a chemical compound with the molecular formula C₃H₂Br₂N₂O. It is known for its antimicrobial properties and is widely used as an algicide, bactericide, and fungicide in various industrial applications . This compound is also referred to as 2,2-dibromo-3-nitrilopropionamide.
Mechanism of Action
Target of Action
DBNPA primarily targets enzymes in microorganisms . The compound’s primary mode of action is through the inactivation of these enzymes, particularly those with functional –SH groups .
Mode of Action
DBNPA acts by converting functional –SH groups in enzymes to the oxidized S-S form . This conversion inactivates the enzymes, thereby inhibiting the growth and reproduction of the microorganisms. DBNPA is a fast-acting biocide, exerting its biocidal action directly after its application . It has a multi-site effect, meaning it can act on multiple targets within the microorganism .
Pharmacokinetics
Dbnpa is known for its instability in water, which allows it to quickly kill microorganisms and then degrade into various products, including ammonia, bromide ions, dibromoacetonitrile, and dibromoacetic acid .
Result of Action
The primary result of DBNPA’s action is the death of microorganisms. By inactivating enzymes, DBNPA disrupts the normal functioning of these organisms, leading to their death . This makes DBNPA an effective biocide, used for controlling bacterial, fungal, and algal growth in industrial water systems .
Action Environment
DBNPA’s action can be influenced by environmental factors. For instance, its instability in water allows it to act quickly and then degrade . In acidic conditions, DBNPA is relatively stable, but it decomposes easily in alkaline conditions . Therefore, the pH of the environment can significantly influence DBNPA’s stability and efficacy.
Biochemical Analysis
Cellular Effects
2,2-Dibromo-2-cyanoacetamide has been found to have various effects on cells. It is known to cause irritation to the skin and eyes, and is harmful if inhaled or swallowed . It is also considered to have endocrine-disrupting properties .
Temporal Effects in Laboratory Settings
It is known that its water solution is relatively stable under acidic conditions but decomposes under alkaline conditions .
Dosage Effects in Animal Models
It is known to be harmful if swallowed, with a reported LD50 in guinea pigs of 118mg/kg .
Metabolic Pathways
It is known that under the action of the reducing agent hydrogen sulfide, this compound can easily debrominate to form non-toxic cyanoacetamide .
Transport and Distribution
It is known to be soluble in acetone, polyethylene glycol, benzene, ethanol, and other organic solvents, and slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dibromo-2-cyanoacetamide can be synthesized by reacting sodium bromide and cyanoacetamide. The reaction involves the direct importation of chlorine into an aqueous medium for oxidation and bromination at temperatures ranging from 10°C to 80°C . The molar ratio of alkali bromide to cyanoacetamide is typically 2.0-2.5, and the chlorine is 0.55-0.75 times the amount of alkali bromide .
Industrial Production Methods: The industrial production of this compound involves a similar process, utilizing cyanoacetamide and industrial alkali bromide mother liquor as raw materials. This method is advantageous due to its simplicity, mild operation conditions, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromo-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized, leading to the formation of different products depending on the conditions.
Substitution: It can participate in substitution reactions, where bromine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents used include chlorine and other halogens.
Reaction Conditions: Reactions typically occur in aqueous media at controlled temperatures.
Major Products:
Oxidation Products: These can include bromide ions, dibromoacetonitrile, and dibromoacetic acid.
Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be formed.
Scientific Research Applications
2,2-Dibromo-2-cyanoacetamide has a wide range of applications in scientific research and industry:
Chemistry: It is used as a reagent in organic synthesis to introduce bromine and cyano groups into molecules.
Biology: The compound’s antimicrobial properties make it useful in controlling microbial growth in biological research.
Medicine: It is investigated for its potential use in developing antimicrobial agents.
Comparison with Similar Compounds
2-Bromo-2-nitro-1,3-propanediol: Another antimicrobial agent used in similar applications.
2-Methyl-4-isothiazolin-3-one: A biocide with a different mechanism of action but used in similar industrial applications.
1,2-Benzisothiazol-3(2H)-one: Another compound with antimicrobial properties.
Uniqueness: 2,2-Dibromo-2-cyanoacetamide is unique due to its multiple reaction sites on microorganisms, making it difficult for organisms to develop resistance . Its fast-acting nature and broad-spectrum antimicrobial activity make it a valuable compound in various applications.
Properties
IUPAC Name |
2,2-dibromo-2-cyanoacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2N2O/c4-3(5,1-6)2(7)8/h(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIVKBHZENILKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C(=O)N)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2N2O | |
Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |
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DSSTOX Substance ID |
DTXSID5032361 | |
Record name | 2,2-Dibromo-3-nitrilopropionamide | |
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Molecular Weight |
241.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2,2-dibromo-3-nitrilopropionamide is a colorless to yellow liquid with a moldy pungent odor., White solid; [HSDB] Colorless to yellow liquid with a moldy pungent odor; [CAMEO] White powder; [MSDSonline], Solid | |
Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |
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Record name | 2,2-Dibromo-3-nitrilopropionamide | |
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Record name | 2,2-Dibromo-2-cyanoacetamide | |
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Boiling Point |
Decomposes at 190 °C | |
Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |
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Solubility |
In water, 1.5 g/100 mL (15,000 mg/L), In acetone, 35 g/100 mL; in ethanol, 25 g/100mL, 0.82 mg/L @ 25 °C (exp) | |
Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |
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Record name | 2,2-Dibromo-2-cyanoacetamide | |
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Vapor Pressure |
0.0009 [mmHg], 9.0X10-4 mm Hg at 25 °C | |
Record name | 2,2-Dibromo-3-nitrilopropionamide | |
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Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |
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Color/Form |
White to "off white" crystalline solid | |
CAS No. |
10222-01-2 | |
Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |
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Record name | 2,2-Dibromo-3-nitrilopropionamide | |
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Record name | 2,2-Dibromo-3-nitrilopropionamide | |
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Record name | 2,2-DIBROMO-2-CYANOACETAMIDE | |
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Record name | Acetamide, 2,2-dibromo-2-cyano- | |
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Record name | 2,2-dibromo-2-cyanoacetamide | |
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Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |
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Record name | 2,2-Dibromo-2-cyanoacetamide | |
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Melting Point |
123 to 126 °C, 126 °C | |
Record name | 2,2-DIBROMO-3-NITRILOPROPIONAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6982 | |
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Record name | 2,2-Dibromo-2-cyanoacetamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034616 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 2,2-Dibromo-2-cyanoacetamide (DBNPA)?
A: DBNPA is primarily known for its potent biocidal and algaecidal properties [, ]. It exhibits a broad spectrum of activity against various microorganisms, making it suitable for applications such as:
- Industrial Water Treatment: Preventing biofouling and microbial growth in industrial water systems. [, ]
- Oilfield Fracturing: Inhibiting the degradation of plant-based fracturing fluids by bacteria. []
- Antibacterial Paint: Incorporation into paint formulations to provide long-lasting antibacterial protection on surfaces. []
- Edible Fungi Cultivation: Controlling the growth of unwanted bacteria and fungi during the cultivation process. []
Q2: How is DBNPA synthesized?
A: The most efficient synthesis method for DBNPA involves reacting cyanoacetamide (CAA) with bromine (Br2) in the presence of hydrogen peroxide (H2O2) []. The optimal reaction conditions include a temperature of 80-90°C, a reaction time of 20-30 minutes, and a molar ratio of CAA to Br2 of 1:1.1-1.3. The hydrogen peroxide acts as an oxidizing agent, converting the byproduct hydrogen bromide (HBr) back into Br2, allowing for its recycling in the reaction.
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